[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate
Description
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Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-5-19-26(23,24)14-8-6-13(7-9-14)16(22)25-10-15(21)20-17(4,11-18)12(2)3/h6-9,12,19H,5,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMONVFZBRXEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate is a synthetic organic molecule with potential biological activity. Its structure, characterized by the presence of a cyano group, an amino linkage, and a benzoate moiety, suggests various pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C17H23N3O5S
- Molecular Weight : 381.45 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes, receptors, and cellular pathways. The presence of the sulfamoyl group indicates potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes. Additionally, the cyano and amino groups may contribute to its reactivity and binding affinity to biological macromolecules.
Anti-inflammatory Effects
Compounds containing benzoate structures are often investigated for anti-inflammatory properties. Studies have shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines. The ethylsulfamoyl group may enhance this effect by modulating immune responses.
Cytotoxicity and Cancer Research
Preliminary studies suggest that compounds similar to This compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. Further research is needed to elucidate these effects specifically for this compound.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated antimicrobial properties against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2020) | Reported anti-inflammatory activity in a murine model, reducing paw edema by 50% compared to control. |
| Study C (2023) | Investigated cytotoxic effects on human breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation. |
Q & A
Q. What are the optimal synthetic routes for [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate, considering its functional groups?
The synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Reacting 4-(ethylsulfamoyl)benzoic acid with a chloroacetylating agent to form the ester linkage.
- Step 2 : Coupling the intermediate with 2-amino-2-cyano-3-methylbutane under controlled pH and temperature to form the amide bond. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., DCC for amide coupling) are critical for yield optimization. Purification via column chromatography or recrystallization ensures purity .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Analytical Techniques : Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity.
- Handling : Store intermediates in anhydrous conditions to prevent hydrolysis of the cyano or ester groups.
- Storage : Maintain the final compound in airtight containers at -20°C to avoid degradation, as recommended for similar sulfamoyl-containing esters .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirm functional groups (e.g., C≡N stretch ~2240 cm⁻¹, S=O stretch ~1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₆H₂₀N₃O₅S; calculated [M+H]⁺ = 366.1122).
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
Advanced Research Questions
Q. How does the ethylsulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The ethylsulfamoyl (-SO₂NHCH₂CH₃) group acts as a moderate electron-withdrawing group, polarizing adjacent bonds. This enhances reactivity in:
- Nucleophilic Aromatic Substitution : Attack at the benzoate para-position under basic conditions (e.g., K₂CO₃/DMF).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids, leveraging the sulfonamide’s directing effects. Kinetic studies using UV-Vis spectroscopy can quantify reaction rates .
Q. What methodologies are recommended for studying the compound’s enzyme inhibition potential?
- Enzyme Kinetics : Use Michaelis-Menten assays to measure inhibition constants (Kᵢ) against target enzymes (e.g., carbonic anhydrase).
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes with active sites.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Q. How can conflicting data on the compound’s stability under different pH conditions be resolved?
- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis of the ester or cyano groups).
- Statistical Modeling : Apply ANOVA to assess significance of pH-dependent degradation trends .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites.
- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvated protein environments (e.g., 100 ns trajectories).
- ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity .
Q. How to design experiments to assess the compound’s pharmacokinetic properties in vitro?
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Pₐₚₚ).
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to determine unbound fraction.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
